Acridin-4-ylmethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridin-4-ylmethanamine oxalate is a chemical compound with the molecular formula C16H14N2O4 and a molecular weight of 298.29336 . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched for their potential therapeutic properties, particularly in treating cancer, Alzheimer’s disease, and bacterial infections .
Preparation Methods
The synthesis of acridine derivatives, including acridin-4-ylmethanamine oxalate, typically involves the assembly of aromatic or alicyclic rings using various catalytic methods . Modern synthetic routes include Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions .
Chemical Reactions Analysis
Acridin-4-ylmethanamine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong nucleophiles and electrophiles, which facilitate the formation of different derivatives . For example, nucleophilic substitution at the C9 position of the acridine ring can produce 9-alkoxy-, 9-alkylthio-, 9-amino-, and 9-cyanoacridines . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Scientific Research Applications
Acridin-4-ylmethanamine oxalate has a broad range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, acridine derivatives are known for their anticancer, antimicrobial, and antiviral properties . They act as DNA intercalators, inhibiting enzymes such as topoisomerase and telomerase, which are crucial for cancer cell proliferation . Additionally, acridine derivatives are used in the development of fluorescent materials for visualizing biomolecules and in laser technologies .
Mechanism of Action
The mechanism of action of acridin-4-ylmethanamine oxalate involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of DNA and related enzymes . This disruption can inhibit the replication and transcription processes, leading to the death of cancer cells . The compound’s ability to target specific molecular pathways makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Acridin-4-ylmethanamine oxalate is unique among acridine derivatives due to its specific structure and properties. Similar compounds include other acridine derivatives such as 9-aminoacridine, acridine orange, and proflavine . These compounds also exhibit DNA intercalating properties and are used in various scientific and medical applications . this compound’s specific substituents and molecular configuration give it distinct advantages in certain applications, such as enhanced selectivity and potency in targeting cancer cells .
Properties
CAS No. |
1197227-24-9 |
---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
acridin-4-ylmethanamine;oxalic acid |
InChI |
InChI=1S/C14H12N2.C2H2O4/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12;3-1(4)2(5)6/h1-8H,9,15H2;(H,3,4)(H,5,6) |
InChI Key |
BDPNOCVHBTVJJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.